molecular formula C11H22N4O B8021343 N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

Cat. No.: B8021343
M. Wt: 226.32 g/mol
InChI Key: PWCNGTKZZSLGGA-UHFFFAOYSA-N
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Description

N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethoxypropyl and propan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxypropylamine with 1-(propan-2-yl)-1H-pyrazole-3,4-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N3-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine
  • N3-(3-butoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

Uniqueness

N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to its specific ethoxypropyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-N-(3-ethoxypropyl)-1-propan-2-ylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c1-4-16-7-5-6-13-11-10(12)8-15(14-11)9(2)3/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNGTKZZSLGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NN(C=C1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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